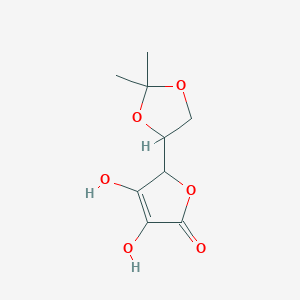

5,6-O-Isopropylidene-L-ascorbic acid

Beschreibung

Contextualization of L-Ascorbic Acid as a Preeminent Chiral Molecule

L-Ascorbic acid is a naturally occurring organic compound belonging to the so-called "chiral pool," a collection of abundant and inexpensive enantiopure substances provided by nature. nih.gov The molecule possesses two stereogenic centers, leading to four possible stereoisomers. However, it is the L-(+)-ascorbic acid isomer that is biologically active and widely available. acs.org This inherent chirality makes it an attractive starting material for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. nih.gov

The utility of L-ascorbic acid as a chiral synthon stems from its rigid bicyclic lactone structure and multiple functional groups—hydroxyls and an enediol system—that can be selectively manipulated. Organic chemists have leveraged this chiral scaffold to synthesize a diverse range of complex molecules, including natural products and their analogues, by preserving the stereochemical integrity of the original starting material. organic-chemistry.org

Elucidation of (+)-5,6-O-Isopropylidene-L-ascorbic Acid as a Pivotal Intermediate and Chiral Building Block

The reaction of L-ascorbic acid with acetone (B3395972) leads to the formation of (+)-5,6-O-Isopropylidene-L-ascorbic acid. This simple, one-step transformation effectively masks the primary and secondary hydroxyl groups on the side chain, leaving the enediol system and the C4 hydroxyl group available for further functionalization. google.com This selective protection is crucial as it directs subsequent reactions to the lactone ring, which is the site of many desired transformations.

(+)-5,6-O-Isopropylidene-L-ascorbic acid is not merely a protected form of vitamin C; it is a versatile and pivotal intermediate in its own right. It serves as a key chiral building block for the synthesis of a variety of other valuable chiral synthons and complex molecules. For instance, it has been used in the preparation of chiral butenolides, which are important structural motifs in many natural products. nih.gov Furthermore, this intermediate is instrumental in the synthesis of other derivatives of ascorbic acid, such as 3-O-glycosyl-L-ascorbic acid, by allowing for selective reactions at the C2 and C3 hydroxyl groups. nih.gov

The stability and crystallinity of (+)-5,6-O-Isopropylidene-L-ascorbic acid make it an ideal intermediate for large-scale synthesis. Its preparation from readily available and inexpensive starting materials further enhances its appeal in both academic and industrial settings. acs.orgtue.nl

Compound Data

| Property | Value |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 210-217 °C (decomposes) acs.org |

| Optical Activity | [α]¹⁹/D +25.3° (c=1 in H₂O) acs.org |

| Solubility | Soluble in acetone, ethanol, and methanol (B129727) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for + 5,6 O Isopropylidene L Ascorbic Acid

Historical Development of Ketalization Procedures

The synthesis of L-ascorbic acid and its derivatives has been a subject of extensive research for decades. The historical Reichstein process, a cornerstone in the industrial production of Vitamin C, laid the groundwork for many subsequent synthetic transformations. wikipedia.orgnih.govudel.edu This process involved the use of acetone (B3395972) to form diacetone-L-sorbose, demonstrating the principle of using acetone to protect hydroxyl groups in carbohydrate chemistry. udel.edu Early procedures for preparing 5,6-O-alkylidene derivatives of L-ascorbic acid were often found to be inconvenient or resulted in lower than reported yields, which prompted the search for more efficient and reliable methods. tandfonline.com The need for a robust method to selectively protect the 5,6-hydroxyl groups was driven by the desire to synthesize 2- and 3-sulfate and phosphate (B84403) esters of ascorbic acid, which were of interest for their potential biological roles. tandfonline.com

Contemporary Synthetic Protocols

Modern synthetic approaches have focused on improving efficiency, yield, and selectivity of the ketalization reaction.

The most common method for the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid involves the direct reaction of L-ascorbic acid with acetone. google.comgoogle.com In this reaction, acetone serves as both the reactant and the solvent. The hydroxyl groups at the C-5 and C-6 positions of L-ascorbic acid react with acetone to form a five-membered cyclic ketal, also known as an acetonide. researchgate.net This reaction is typically carried out in the presence of a catalyst and a dehydrating agent to drive the equilibrium towards the product. google.com The product is a white, crystalline powder. google.com

A variety of catalytic systems have been employed to facilitate the formation of the isopropylidene ketal.

Acid Catalysts: Strong acids are frequently used to catalyze the ketalization reaction. These include fuming sulfuric acid (oleum), p-toluenesulfonic acid, methane (B114726) sulfonic acid, and phosphoric acid. google.comgoogle.com The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-ascorbic acid. While effective, some strong acids like oleum (B3057394) can be inconvenient to handle. google.com

Anhydrous Cupric Sulfate (B86663): Anhydrous cupric sulfate serves as a Lewis acid catalyst and a dehydrating agent. google.com As a Lewis acid, the copper(II) ion can coordinate to the carbonyl oxygen of acetone, activating it for reaction. Simultaneously, it readily absorbs the water produced during the reaction, shifting the equilibrium towards the formation of the ketal. This system is considered to have mild reaction conditions, is simple to use, and leads to high yields and purity. google.com The use of the catalyst helps to effectively stabilize the reaction system and promote the reaction. google.com

The optimization of reaction parameters is critical for maximizing the yield and purity of (+)-5,6-O-Isopropylidene-L-ascorbic acid.

Temperature: The reaction is often carried out at low to ambient temperatures. For instance, when using fuming sulfuric acid, the reaction temperature is maintained at -10 °C to 10 °C. google.com With anhydrous cupric sulfate, the reaction can proceed at 20 °C. google.com

Solvent Effects: Acetone typically serves as both the solvent and the ketalizing agent. google.comgoogle.com In other methodologies, such as the orthoformate method, dry dimethylformamide (DMF) is used as the solvent. tandfonline.com

Stoichiometry: The ratio of reactants and catalysts is a key factor. An excess of acetone is generally used. google.com The amount of catalyst is kept low (catalytic amounts). For example, in one procedure, 1.0 mole of L-ascorbic acid is reacted with 9.6 moles of acetone and 0.2 moles of fuming sulfuric acid. In another, 2 moles of L-ascorbic acid are reacted with 24 moles of acetone and 0.1 moles of anhydrous cupric sulfate. google.com

The following table summarizes various reaction conditions for the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid.

Interactive Data Table: Reaction Conditions for Synthesis

| Catalyst | Solvent | Temperature | Reactant Ratio (Ascorbic Acid:Acetone:Catalyst) | Yield | Purity | Reference |

| Fuming Sulfuric Acid | Acetone | -5 °C | 1 : 9.6 : 0.2 | - | 86.7% | |

| Anhydrous Cupric Sulfate | Acetone | 20 °C | 1 : 12 : 0.05 | 91.1% | 98.9% | google.com |

| Acetic Acid/Phosphoric Acid | Acetone | Not specified | 1 : 5 (mass ratio) | >90% | >98% | google.com |

| Trifluoroacetic Acid/Ethyl Orthoformate | Dimethylformamide | <40 °C | Stoichiometric | >80% | - | tandfonline.com |

Orthoformate Methodologies for 5,6-O-Alkylidene Derivatives

An alternative approach for preparing 5,6-O-alkylidene derivatives, including the isopropylidene derivative, is the orthoformate method. tandfonline.com This method involves dissolving L-ascorbic acid in dry dimethylformamide (DMF), adding a stoichiometric amount of the corresponding ketone (acetone), followed by an excess of ethyl orthoformate and a catalytic amount of trifluoroacetic acid. tandfonline.com The ethyl orthoformate acts as a dehydrating agent. This method has been reported to give high yields (80% or above) and can lead to a quantitative conversion of L-ascorbic acid. tandfonline.com

Process Efficiency and Yield Enhancement Strategies

Several strategies are employed to enhance the efficiency and yield of the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid.

Use of Dehydrating Agents: The ketalization reaction is reversible, and the removal of water is crucial to drive the reaction to completion. Anhydrous cupric sulfate and ethyl orthoformate are effective dehydrating agents. tandfonline.comgoogle.com Some protocols also mention the use of phosphoric acid or polyphosphoric acids as both a catalyst and a dehydrating agent. google.com

Catalyst Selection: The choice of catalyst significantly impacts the reaction's efficiency. The use of anhydrous cupric sulfate has been shown to result in yields exceeding 90% and purities over 98%, under mild conditions. google.com

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, allowing for the determination of the optimal reaction time for work-up, thereby preventing the formation of by-products and ensuring complete conversion of the starting material. tandfonline.comgoogle.com

Purification Techniques: After the reaction is complete, the product is typically isolated by filtration. Washing the crude product with cold acetone helps to remove unreacted starting materials and impurities. google.com Subsequent vacuum drying yields the final product. google.com

Monitoring of Reaction Progress and Purity Assessment Techniques

The successful synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid relies on careful monitoring of the reaction progress and rigorous assessment of the final product's purity. Various analytical techniques are employed to distinguish the product from the starting material, L-ascorbic acid, and to quantify its purity. These methods provide critical data on reaction completion, the presence of impurities, and the structural integrity of the synthesized compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of the reaction that forms (+)-5,6-O-Isopropylidene-L-ascorbic acid. sigmaaldrich.comresearchgate.net It allows for the qualitative assessment of the conversion of the more polar L-ascorbic acid to its less polar isopropylidene derivative. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the L-ascorbic acid spot and the appearance of a new spot corresponding to the product can be tracked over time.

A Chinese patent details a specific TLC method for monitoring the reaction where the developing agent is a mixture of n-propyl alcohol, water, and acetic acid. google.com Another study utilized a different solvent system and iodine for visualization. The choice of the mobile phase is crucial for achieving clear separation between the starting material and the product. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Interactive Table: TLC Methods for Reaction Monitoring

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel F254 | Silica gel |

| Mobile Phase | Methanol (B129727): Benzene (5:5) | n-propyl alcohol: water: acetic acid (10:4:1 v/v/g) google.com |

| Detection | Iodine vapor | Not specified google.com |

| Reference Rƒ | ~0.581 | Product Rƒ is distinct from L-ascorbic acid Rƒ google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative purity assessment of (+)-5,6-O-Isopropylidene-L-ascorbic acid. Commercial suppliers often cite purity levels of 98% or higher, as determined by HPLC. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This method offers high resolution and sensitivity, enabling the separation and quantification of the main compound from any unreacted starting materials or by-products.

While specific HPLC methods for the direct analysis of (+)-5,6-O-Isopropylidene-L-ascorbic acid are proprietary, methods developed for its precursor, L-ascorbic acid, provide a strong basis for methodology. helixchrom.com These methods commonly employ reverse-phase columns (such as C18) with a polar mobile phase. jocpr.com For instance, a validated method for ascorbic acid uses a C18 column with a mobile phase of water, acetic acid, and methanol (95:5 v/v) and UV detection at 245 nm. jocpr.com The retention time of the compound is a key identifier in an HPLC chromatogram. Furthermore, highly sensitive techniques like HPLC coupled with electrochemical detection (HPLC-ED) have been developed for ascorbic acid, capable of detecting nanomolar concentrations. nih.govnih.gov

Interactive Table: Representative HPLC Conditions for Ascorbic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (250x4.6mm, 5µm) jocpr.com |

| Mobile Phase | Water with acetic acid: Methanol (95:5 v/v) jocpr.com |

| Flow Rate | 0.9 mL/min jocpr.com |

| Detection | UV at 245 nm jocpr.com |

| Retention Time | 4.61 ± 0.22 min (for Ascorbic Acid) jocpr.com |

Spectroscopic Techniques: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural confirmation and purity verification of (+)-5,6-O-Isopropylidene-L-ascorbic acid.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum gives insights into the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. chemicalbook.comdergipark.org.tr For (+)-5,6-O-Isopropylidene-L-ascorbic acid, the presence of signals corresponding to the isopropylidene group (two methyl signals and a quaternary carbon signal in ¹³C NMR) and the shifts in the signals of the C-5 and C-6 protons and carbons confirm the successful reaction. chemicalbook.com Studies on L-ascorbic acid have demonstrated the utility of NMR in characterizing its structure in solution. dergipark.org.trnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing strong evidence of its identity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules. For (+)-5,6-O-Isopropylidene-L-ascorbic acid (C₉H₁₂O₆), the expected molecular weight is 216.19 g/mol . sigmaaldrich.comchemicalbook.com Mass spectrometry data is available for the compound, confirming its molecular formula. chemicalbook.com Additionally, related derivatives have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov

Interactive Table: Spectroscopic Data for (+)-5,6-O-Isopropylidene-L-ascorbic Acid

| Technique | Information Provided | Reference Data |

|---|---|---|

| ¹H NMR | Confirms proton environment and structural integrity | Spectra available chemicalbook.comdergipark.org.tr |

| ¹³C NMR | Confirms carbon skeleton, including isopropylidene group | Spectra available chemicalbook.com |

| Mass Spectrometry (MS) | Confirms molecular weight (216.19 g/mol ) | MS data available chemicalbook.com |

Chemical Transformations and Regioselective Functionalization of 5,6 O Isopropylidene L Ascorbic Acid

Inherent Reactivity of the C2, C3-Enediol Moiety and Differential Acidity of Hydroxyl Groups

The chemistry of (+)-5,6-O-Isopropylidene-L-ascorbic acid is dominated by the electron-rich 2,3-enediol system within the γ-lactone ring. nih.govacs.org This moiety is responsible for the antioxidant and redox properties of ascorbic acid and its derivatives. nih.govacs.org The two hydroxyl groups at positions C2 and C3 exhibit different acidity and nucleophilicity, which is the foundation for the regioselective functionalization of the molecule.

The C3-OH group is significantly more acidic than the C2-OH group. This is because the C3-OH is part of a vinylogous carboxylic acid system, where the negative charge of the corresponding anion (the ascorbate (B8700270) anion) is delocalized across the O-C3-C2-C1=O conjugated system. acs.org Consequently, deprotonation under mild basic conditions occurs preferentially at the C3 position, generating a highly nucleophilic enolate. This enolate is the key reactive intermediate in many of the subsequent reactions. In contrast, the C2-OH group is a less acidic, more typical enolic hydroxyl group. Its deprotonation requires stronger basic conditions. This difference in acidity allows for a high degree of control in regioselective reactions.

Regioselective O-Alkylation Studies

The differential reactivity of the C2 and C3 hydroxyl groups is prominently exploited in O-alkylation reactions. The choice of base, solvent, and alkylating agent can direct the alkylation to the C3 position, the C2 position, or lead to dialkylation.

Due to the higher acidity of the C3-OH group, its selective deprotonation and subsequent alkylation is the most common and readily achieved transformation for (+)-5,6-O-Isopropylidene-L-ascorbic acid. nih.govacs.org Reactions with electrophilic reagents under mild basic conditions almost exclusively yield the 3-O-alkylated products. nih.govacs.org A variety of bases and conditions have been employed to achieve this transformation. For instance, using cesium fluoride (B91410) (CsF) as a mild base in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) allows for the regioselective 3-O-alkylation with various alkyl halides. tandfonline.com Phase transfer catalysis has also been successfully applied, using potassium hydroxide (B78521) in a biphasic system of water and ethyl acetate (B1210297) with a phase transfer catalyst like tetrabutylammonium (B224687) iodide, to afford 3-O-alkyl derivatives in good yields.

Table 1: Examples of Regioselective 3-O-Alkylation

| Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |

| Methyl iodide | CsF | DMSO | 3-O-Methyl-5,6-O-isopropylidene-L-ascorbic acid | 75 |

| Ethyl iodide | CsF | DMSO | 3-O-Ethyl-5,6-O-isopropylidene-L-ascorbic acid | 72 |

| Benzyl bromide | CsF | DMSO | 3-O-Benzyl-5,6-O-isopropylidene-L-ascorbic acid | 85 |

| Allyl bromide | CsF | DMSO | 3-O-Allyl-5,6-O-isopropylidene-L-ascorbic acid | 82 |

| Methyl iodide | KOH/Tetrabutylammonium iodide | Water/Ethyl acetate | 3-O-Methyl-5,6-O-isopropylidene-L-ascorbic acid | Moderate |

Direct and selective alkylation of the less reactive C2-OH group is more challenging and requires carefully designed strategies. One successful approach involves a one-pot, in situ protection-alkylation-deprotection sequence. In this method, the more acidic C3-OH is first protected with a bulky silyl (B83357) group, such as a t-butyldimethylsilyl (TBDMS) group. This allows for the subsequent alkylation of the remaining C2-OH group. The TBDMS protecting group can then be selectively removed under specific conditions, for example with tetrabutylammonium fluoride (TBAF), to yield the 2-O-alkylated derivative. Another approach relies on density functional theory (B3LYP) electron density calculations to devise methods for direct alkylation with complete regio- and chemoselectivity. nih.govacs.org

Table 2: Example of Selective 2-O-Alkylation

| Alkylating Agent | Reagents | Solvent | Product |

| Alkyl Halide | 1. TBDMS-Cl, Base 2. Alkyl Halide, Base 3. TBAF | Various | 2-O-Alkyl-5,6-O-isopropylidene-L-ascorbic acid |

The synthesis of 2,3-di-O-alkylated derivatives can be achieved by treating (+)-5,6-O-Isopropylidene-L-ascorbic acid with an excess of the alkylating agent and a stronger base, or by conducting the reaction under more forcing conditions (e.g., higher temperatures). For example, reaction with chloroacetic acid in the presence of potassium hydroxide can lead to the formation of 5,6-O-isopropylidene-2,3-O,O-di(carboxymethyl)-L-ascorbic acid.

Table 3: Example of 2,3-Di-O-Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Chloroacetic acid | Potassium hydroxide | Ethanol | 5,6-O-isopropylidene-2,3-O,O-di(carboxymethyl)-L-ascorbic acid | 92 |

Selective O-Acylation Reactions and Their Conditions

Similar to O-alkylation, O-acylation reactions can also be directed to either the C2 or C3 hydroxyl groups. The regioselectivity of acylation is often dependent on the reaction conditions, including the acylating agent, catalyst, and solvent. In many cases, acylation also preferentially occurs at the more nucleophilic C3 position. However, mixtures of 2-O-acyl, 3-O-acyl, and 2,3-di-O-acyl derivatives can be formed, and their separation can be challenging. Specific synthetic strategies have been developed to obtain pure regioisomers. For instance, 2-O-acyl-3-O-(1-acyloxyalkyl) prodrug derivatives have been synthesized. researchgate.net

Strategies for Protecting Group Removal (Deprotection)

The removal of the 5,6-O-isopropylidene group from L-ascorbic acid derivatives is a critical step in synthetic pathways that require the regeneration of the C-5 and C-6 diol. The isopropylidene group, a cyclic ketal, is stable under basic and neutral conditions but is labile to acid-catalyzed hydrolysis. wikipedia.org This characteristic allows for its selective removal in the presence of other functional groups that are stable to acidic environments. The deprotection strategy typically involves treating the protected compound with an aqueous acidic solution, which protonates one of the acetal (B89532) oxygens, initiating a cascade that ultimately cleaves the carbon-oxygen bonds and releases the diol and acetone (B3395972). wikipedia.org

The choice of acid and reaction conditions is crucial to ensure efficient deprotection without causing unwanted side reactions, such as degradation of the sensitive enediol lactone system of the ascorbic acid core. Common methods involve the use of dilute mineral acids or organic acids in aqueous or alcoholic solvents.

Research has demonstrated various effective conditions for the cleavage of the isopropylidene acetal in ascorbic acid derivatives and related carbohydrate structures. For instance, in the synthesis of ascorbic acid alkynes, the cleavage of the acetonide protecting group is achieved under acidic conditions. researchgate.net A study on a lactose (B1674315) derivative highlighted that the 5,6-acetal group showed higher reactivity compared to other isopropylidene groups, and specific conditions for its removal were established. nih.gov In one instance, the deprotection of a 5,6-O-isopropylidene group occurred concurrently with the removal of a silyl protecting group when using 20% sulfuric acid. researchgate.net

The following table summarizes various reported methods for the deprotection of isopropylidene groups, providing insight into the reagents and conditions that can be applied to (+)-5,6-O-Isopropylidene-L-ascorbic acid and its derivatives.

Table 1: Reported Conditions for the Deprotection of Isopropylidene Acetals

| Reagent | Substrate/Context | Conditions | Yield | Reference |

|---|---|---|---|---|

| 20% Sulfuric Acid | Concurrent with 3-O-TBDMS removal from an ascorbic acid derivative | Not specified | Not specified | researchgate.net |

| Acidic Conditions | Cleavage of the acetonide from a 3-O-propargyl-5,6-O-isopropylidene-L-ascorbic acid derivative | Not specified | Not specified | researchgate.net |

| 60% Aqueous Acetic Acid | Selective deprotection of a 5,6-O-isopropylidene group on a lactose derivative | Room Temperature, 48 h | 73% | nih.gov |

| p-Toluenesulfonic Acid | Deprotection of a 5,6-O-isopropylidene group on a lactose derivative | Propylene glycol, Dichloromethane | 46% | nih.gov |

Application As a Chiral Building Block in Advanced Organic Synthesis

Utilization for the Generation of Diverse Chiral Synthons

The structural framework of (+)-5,6-O-isopropylidene-L-ascorbic acid serves as a versatile scaffold for the generation of a wide array of chiral synthons. The protection of the C5 and C6 hydroxyls allows for selective manipulation of the C2 and C3 hydroxyl groups of the butenolide ring. acs.org This targeted functionalization is crucial for creating valuable chiral intermediates.

The nucleophilicity of the C3-hydroxyl group allows for preferential reactions with various electrophiles under basic conditions, leading to a range of 3-O-alkylated derivatives. acs.org Furthermore, the development of methods for the direct and selective alkylation of the C2-hydroxyl group has expanded the repertoire of accessible chiral synthons. acs.org These modifications transform the parent molecule into tailored building blocks for asymmetric synthesis.

The butenolide core itself, a γ-lactone, is a privileged structure in many natural products. By leveraging the existing stereocenters of (+)-5,6-O-isopropylidene-L-ascorbic acid, chemists can synthesize a variety of substituted butenolides and other lactone-containing intermediates with high stereocontrol. These synthons are then carried forward in the synthesis of more complex targets.

Synthesis of Complex Organic Molecules with Defined Stereochemistry

The inherent chirality of (+)-5,6-O-isopropylidene-L-ascorbic acid makes it an excellent starting material for the synthesis of complex organic molecules where precise control of stereochemistry is paramount. As a component of the "chiral pool," it provides a readily available and inexpensive source of stereocenters that can be incorporated into the final target molecule.

The strategic unmasking or modification of the functional groups within the molecule allows for the introduction of new stereocenters in a controlled manner. The existing stereochemistry of the starting material influences the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. This approach has been successfully employed in the synthesis of a variety of complex natural products and their analogues.

Pathways to Monocyclic β-Lactams and Olefins via Wittig Reactions

The synthesis of monocyclic β-lactams, a core structural motif in many important antibiotics, can be achieved using derivatives of (+)-5,6-O-isopropylidene-L-ascorbic acid. nih.govrsc.org These four-membered heterocyclic rings are of significant interest due to their broad spectrum of biological activities. nih.gov The synthetic strategies often involve the conversion of the ascorbic acid derivative into a suitable precursor for cyclization.

While direct pathways from (+)-5,6-O-isopropylidene-L-ascorbic acid to monocyclic β-lactams via Wittig reactions are not extensively documented in readily available literature, the Wittig reaction remains a fundamental tool for the formation of carbon-carbon double bonds (olefins). rsc.org In the context of ascorbic acid chemistry, a Wittig reaction could be envisioned on a derivative where the lactone carbonyl has been reduced to an aldehyde or ketone. This would allow for the introduction of a variety of substituents, leading to the formation of diverse olefinic products with retention of the original stereochemistry at other centers. The reactivity of the phosphorane and the β-lactam carbonyl function are key factors in the success of such reactions. rsc.org

Preparation of Natural Product Scaffolds and Analogs (e.g., Delesserine, Rhodomelol)

The utility of (+)-5,6-O-isopropylidene-L-ascorbic acid as a chiral precursor is elegantly demonstrated in the synthesis of natural product scaffolds. For instance, derivatives of L-ascorbic acid have been utilized in the synthesis of the bicyclic natural product delesserine and its analogs, rhodomelol and methylrhodomelol.

A key strategy involves the reaction of a suitably modified L-ascorbic acid derivative with a substituted 4-hydroxybenzyl alcohol. This approach leverages the inherent chirality of the ascorbic acid backbone to construct the complex core of these natural products.

Development of Tetronolactonyl Nucleoside Analogs

The structural similarity of the butenolide portion of (+)-5,6-O-isopropylidene-L-ascorbic acid to the ribose sugar of nucleosides has inspired the development of tetronolactonyl nucleoside analogs. These compounds, where a modified tetronic acid moiety replaces the traditional sugar unit, are of interest for their potential biological activities. nih.gov

The synthesis of C-nucleoside analogues, where the nucleobase is attached to the sugar mimic via a carbon-carbon bond, is a particularly active area of research. Starting from (+)-5,6-O-isopropylidene-L-ascorbic acid, synthetic routes can be devised to introduce a nucleobase or a heterocyclic precursor at a specific position on the lactone ring. The protection of the C5 and C6 hydroxyls is critical in these syntheses, allowing for selective functionalization of the butenolide core. The resulting tetronolactonyl nucleoside analogs represent a novel class of compounds with the potential for therapeutic applications.

Investigation of Biologically Active Derivatives from 5,6 O Isopropylidene L Ascorbic Acid

Synthesis and Biological Activity of O-Acyl Esters (e.g., 2-O-palmitoyl-L-ascorbic acid)

The synthesis of O-acyl esters of L-ascorbic acid often utilizes 5,6-O-Isopropylidene-L-ascorbic acid as a starting material to selectively functionalize the other hydroxyl groups. A common strategy involves reacting the protected ascorbic acid with an acyl chloride, such as palmitoyl (B13399708) chloride, in a solvent like pyridine. cerealsgrains.org This step yields the acylated isopropylidene derivative, for instance, 5,6-O-isopropylidene-2-O-palmitoyl-L-ascorbic acid. cerealsgrains.org The final step is the removal of the isopropylidene group (deacetonation), typically achieved using methanolic hydrogen chloride, to produce the desired 2-O-palmitoyl-L-ascorbic acid. cerealsgrains.org

Similarly, researchers have synthesized a series of 2-O-acyl-3-O-(1-acyloxyalkyl) prodrugs from this compound. mdpi.com These modifications are designed to create prodrugs that can revert to the active form of vitamin C within the body. mdpi.com The synthesis of these dual-purpose derivatives showcases the versatility of the isopropylidene-protected starting material in creating more complex, biologically targeted molecules. mdpi.com

Exploration of Antioxidant Capabilities in Modified Derivatives

A primary motivation for modifying L-ascorbic acid is to enhance its stability and lipophilicity, thereby improving its antioxidant efficacy in biological systems. nih.gov Lipophilicity is a key factor as it governs the molecule's ability to move through and distribute within the phospholipid bilayers of cell membranes. nih.gov

Prodrug derivatives of this compound, such as 2-O-acyl-3-O-(1-acyloxyalkyl) derivatives, have been specifically designed to improve delivery and antioxidant potential. ornl.govnih.gov These modifications mask the acidic 3-OH group, which stabilizes the molecule against premature oxidation. mdpi.com Studies on HaCaT keratinocyte cells have demonstrated that these prodrugs possess significant cellular antioxidant activity (CAA). ornl.govnih.gov One particular derivative, which hydrolyzes to release acetaldehyde, was found to have approximately 30 times the antioxidant activity of standard L-ascorbic acid in this cell line. ornl.govnih.gov Furthermore, these derivatives were all more soluble in 1-octanol, a measure of lipophilicity, than either L-ascorbic acid or its isopropylidene precursor. ornl.govnih.gov

Table 1: Antioxidant Activity of Modified this compound Derivatives

| Derivative Type | Key Structural Feature | Observed Antioxidant Enhancement | Reference |

|---|---|---|---|

| 2-O-Acyl-3-O-(1-acyloxyalkyl) prodrugs | Increased lipophilicity; masks 3-OH group | One derivative exhibited ~30 times the cellular antioxidant activity of L-ascorbic acid in HaCaT cells. | ornl.govnih.gov |

| General 6-O-acyl derivatives | Lipophilic side chain at C-6 position | Act as effective radical scavengers for reactive oxygen species (ROS). | nih.gov |

Research into Antitumor and Immunostimulant Activities of Derivatives

Simple derivatives of L-ascorbic acid have shown potential antitumor and immunostimulant activities. acs.org The modification of the parent compound can lead to derivatives with enhanced or novel mechanisms of action against cancer cells.

For example, sodium 5,6-benzylidene-L-ascorbate (SBA) has been studied for its antitumor action. nih.gov Research using a mouse hepatocellular carcinoma model showed that precancerous liver tissues produced significantly more ascorbate (B8700270) radicals than normal tissues. nih.gov The administration of SBA further prolonged this higher level of radical generation in the tumor tissue, suggesting its antitumor activity may stem from a prooxidant action that is selectively targeted to cancer cells. nih.gov

Lipophilicity also plays a crucial role in antitumor effects. A series of 6-O-acyl-l-ascorbic acid-3-O-phosphates were synthesized and tested for their cytotoxicity against highly metastatic human lung carcinoma cells. nih.gov All the synthesized compounds demonstrated stronger ROS scavenging ability and greater cytotoxicity compared to L-ascorbic acid. The derivative with a 12-carbon side chain, 6-Laur-ASA-3P, was identified as the most promising candidate for developing a new lipophilic agent with both antioxidant and antiproliferative effects. nih.gov In another study, a lipophilic derivative, 2-O-α-d-glucopyranosyl-6-O-(2-pentylheptanoyl)-l-ascorbic acid (6-bOcta-AA-2G), suppressed tumor growth in mice more effectively than L-ascorbic acid, even at a much lower molar amount. mdpi.com This enhanced activity was attributed to its slow metabolism into its active forms, which exhibited significant cytotoxicity. mdpi.com

Table 2: Antitumor Activity of Selected Ascorbic Acid Derivatives

| Derivative | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| Sodium 5,6-benzylidene-L-ascorbate (SBA) | Mouse hepatocellular carcinoma | Prolonged production of radicals in tumor tissues, suggesting a prooxidant antitumor mechanism. | nih.gov |

| 6-O-acyl-l-ascorbic acid-3-O-phosphates | Human lung carcinoma (95-D) cells | Showed stronger cytotoxicity than L-ascorbic acid; activity varied with acyl chain length. | nih.gov |

| 2-O-α-d-glucopyranosyl-6-O-(2-pentylheptanoyl)-l-ascorbic acid | Colon-26 tumor-bearing mice | Suppressed tumor growth more strongly than AA at 1/10 the molar amount due to its metabolic pathway. | mdpi.com |

Studies on Neuroprotective and Anti-inflammatory Properties of Novel Derivatives

Ascorbic acid is vital for the central nervous system (CNS), where it accumulates in high concentrations within neurons and provides protection against oxidative damage and glutamate (B1630785) toxicity. researchgate.net Its derivatives are being investigated for their potential to treat acute neurological injuries and neurodegenerative diseases. researchgate.netnih.gov Pre-clinical studies have consistently shown that ascorbic acid and its derivatives can improve biomarkers of neuroprotection and functional outcomes in models of brain injury and stroke. nih.gov The neuroprotective effects are largely attributed to its antioxidant capabilities, which combat the oxidative stress implicated in neuronal damage. researchgate.netfrontiersin.org

The anti-inflammatory properties of ascorbic acid derivatives are also well-documented. Ascorbic acid is known to have versatile anti-inflammatory effects, such as downregulating the expression of pro-inflammatory cytokines including IL-6 and TNF-α. nih.gov In dental pulp stem cells, ascorbic acid was shown to counteract the inflammatory response triggered by the dental resin component HEMA. mdpi.com It significantly reduced the release of pro-inflammatory mediators like IL-6 and IL-8, demonstrating its ability to restore cellular homeostasis after an inflammatory stimulus. mdpi.com This anti-inflammatory action is closely linked to its ability to reduce reactive oxygen species (ROS), which are key signaling molecules in inflammatory pathways. nih.govmdpi.com

Complexation with Metal Ions and Their Biological Implications

Derivatives of this compound can be synthesized to act as ligands that can form complexes with various metal ions. These metal complexes often exhibit different, and sometimes enhanced, biological activities compared to the parent ligand.

Researchers have synthesized novel ligands by reacting derivatives of this compound with other molecules, such as L-proline or acetic acid. rjptonline.org These new ligands have then been complexed with a range of divalent and trivalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Cr(III). rjptonline.org Spectroscopic analysis confirmed the formation of these complexes, typically in a 1:1 metal-to-ligand ratio, with the metal ion binding through oxygen atoms on the ligand. rjptonline.orguobaghdad.edu.iq

A significant finding from these studies is that the resulting metal complexes often show enhanced biological activity. uobaghdad.edu.iq For instance, the complexes were evaluated against several strains of pathogenic bacteria (both gram-positive and gram-negative) and consistently demonstrated greater antibacterial activity than the free ligand. rjptonline.orguobaghdad.edu.iq This suggests that complexation with metal ions can be a viable strategy for developing new therapeutic agents based on the ascorbic acid scaffold. uobaghdad.edu.iq

Table 3: Metal Ion Complexation and Biological Activity

| Ligand Derived From this compound | Metal Ions Studied | Observed Biological Implication | Reference |

|---|---|---|---|

| [O,O-2,3-(N-carboxylic methylidene)-N-proline-5,6-isopropylidene]-L-ascorbic acid (NCNPA) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Cr(III) | Complexes were evaluated against humanoid pathogenic bacteria. | rjptonline.org |

| 5,6-O-isopropylidene 2,3-O,O acetic acid-L-ascorbic acid | Co(II), Ni(II), Cu(II), Cd(II), Hg(II), Mg(II), Ca(II), Pb(II) | Complexes (Cd, Cu) showed antibacterial activity against Staphylococcus aureus and Escherichia coli. | uobaghdad.edu.iq |

| (ONMILA) ligand | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Antibacterial activity in metal complexes was higher than in the free ligand. | uobaghdad.edu.iqum.edu.my |

Analytical and Spectroscopic Characterization of 5,6 O Isopropylidene L Ascorbic Acid and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of (+)-5,6-O-Isopropylidene-L-ascorbic acid displays characteristic signals that confirm the presence of the isopropylidene group and the integrity of the ascorbic acid backbone. Key signals include two singlets for the non-equivalent methyl protons of the isopropylidene group, and distinct multiplets for the protons on the furanone ring and the dioxolane ring. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom in the molecule. This includes the carbonyl carbon of the lactone, the enol carbons, the carbons of the isopropylidene group, and the carbons of the chiral backbone, confirming the successful protection of the 5- and 6-hydroxyl groups. chemicalbook.com

Interactive Data Table: NMR Data for (+)-5,6-O-Isopropylidene-L-ascorbic Acid

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.35 | Singlet | Isopropylidene CH₃ |

| ¹H | 1.42 | Singlet | Isopropylidene CH₃ |

| ¹H | 3.90 - 4.20 | Multiplet | H-5, H-6a, H-6b |

| ¹H | 4.50 | Doublet | H-4 |

| ¹³C | 25.5, 26.0 | Quartet | Isopropylidene CH₃ |

| ¹³C | 65.5 | Triplet | C-6 |

| ¹³C | 74.8 | Doublet | C-5 |

| ¹³C | 75.5 | Doublet | C-4 |

| ¹³C | 110.0 | Singlet | Isopropylidene C(CH₃)₂ |

| ¹³C | 118.5 | Doublet | C-2 |

| ¹³C | 152.0 | Singlet | C-3 |

| ¹³C | 170.0 | Singlet | C-1 (C=O) |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in (+)-5,6-O-Isopropylidene-L-ascorbic acid. The spectrum reveals key vibrational frequencies that correspond to specific bonds within the molecule.

The most prominent absorption bands include a strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the enolic hydroxyl groups. A sharp, intense peak around 1750 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated γ-lactone. The presence of the isopropylidene protecting group is confirmed by C-H stretching vibrations around 2980 cm⁻¹ and C-O stretching bands in the fingerprint region. chemicalbook.comuobaghdad.edu.iq The C=C stretching of the enol is typically observed around 1650 cm⁻¹. uobaghdad.edu.iq

Interactive Data Table: Key FTIR Absorption Bands for (+)-5,6-O-Isopropylidene-L-ascorbic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | O-H Stretch | Enolic Hydroxyls |

| 2980 | C-H Stretch | Isopropylidene Group |

| 1750 | C=O Stretch | γ-Lactone |

| 1650 | C=C Stretch | Enol |

| 1380, 1370 | C-H Bend | Isopropylidene Group (gem-dimethyl) |

| 1215, 1070 | C-O Stretch | Acetal (B89532) (Dioxolane Ring) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of (+)-5,6-O-Isopropylidene-L-ascorbic acid. chemicalbook.com Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate the molecular ion peak [M+H]⁺ or [M-H]⁻.

The nominal molecular weight of (+)-5,6-O-Isopropylidene-L-ascorbic acid is 216.19 g/mol . fishersci.ca High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides structural information. Common fragmentation pathways for ascorbic acid and its derivatives involve the loss of water (18 Da), carbon monoxide (28 Da), and cleavage of the side chain. researchgate.netresearchgate.netekb.eg For the isopropylidene derivative, a characteristic loss of acetone (B3395972) (58 Da) or a methyl group (15 Da) from the protecting group can also be observed.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. shu.ac.uk Molecules containing chromophores, or light-absorbing functional groups, will exhibit characteristic absorption maxima (λmax). youtube.com

(+)-5,6-O-Isopropylidene-L-ascorbic acid, like its parent compound L-ascorbic acid, contains a conjugated system of double bonds (enol and lactone carbonyl) which acts as a chromophore. researchgate.net This system gives rise to a strong π → π* transition, typically observed in the UV region. The λmax for (+)-5,6-O-Isopropylidene-L-ascorbic acid is generally found around 265 nm. cabidigitallibrary.org The position and intensity of this peak can be influenced by the solvent and the pH of the solution.

Chromatographic Techniques (Thin-Layer Chromatography, High-Performance Liquid Chromatography) for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of (+)-5,6-O-Isopropylidene-L-ascorbic acid and for monitoring the progress of its synthesis and subsequent reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. cabidigitallibrary.org Using a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, the product can be separated from starting materials and byproducts on a silica (B1680970) gel plate. nih.gov The spots can be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value is a key parameter for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the compound with a high degree of accuracy. nih.govnih.gov Reversed-phase HPLC with a C18 column is commonly employed. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to elute the compound. nih.gov The purity is determined by the area percentage of the main peak in the chromatogram. fishersci.ca

Future Research Directions and Emerging Opportunities in 5,6 O Isopropylidene L Ascorbic Acid Chemistry

Advancements in Sustainable and Economically Viable Synthesis Routes

The traditional synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid often involves the use of strong acids and low temperatures. google.com Current research is focused on developing greener and more cost-effective methods. One promising approach involves the use of anhydrous cupric sulfate (B86663) as a catalyst for the reaction between ascorbic acid and acetone (B3395972). google.com This method boasts a high yield of over 90% and a purity of over 98% under mild conditions, making it a more convenient and economical alternative. google.com Another avenue being explored is the use of phase transfer catalysts, which can facilitate the reaction in a biphasic system at room temperature, offering good yields and selectivity. academicjournals.org

| Catalyst/Method | Key Advantages | Yield/Purity |

| Anhydrous Cupric Sulfate | Mild reaction conditions, simple, low cost, easy to control. google.com | >90% yield, >98% purity. google.com |

| Phase Transfer Catalysis | Room temperature reaction, good regio- and chemo-selectivity. academicjournals.org | Good yields. academicjournals.org |

| Acetyl Chloride | High product percentage (>90%). | >90%. |

Expanding the Scope of Regio- and Stereoselective Transformations

Controlling the precise location and three-dimensional orientation of chemical modifications on the (+)-5,6-O-Isopropylidene-L-ascorbic acid molecule is crucial for developing new derivatives with specific functions. The hydroxyl groups at the C-2 and C-3 positions are of particular interest due to their role in the antioxidant and redox properties of ascorbic acid. acs.org

Typically, reactions with electrophiles under mild basic conditions lead to alkylation at the more nucleophilic C-3 hydroxyl group. acs.org However, researchers have devised methods for the selective alkylation of the C-2 hydroxyl group. acs.org Furthermore, the use of phase transfer catalysts has been shown to achieve regioselective 3-O-alkylation in a biphasic system, preventing the formation of 2-C-alkylated or 2,3-di-O-alkylated products. academicjournals.org The regioselective 3-O-alkylation can also be achieved under mild conditions using Cesium Fluoride (B91410) (CsF) as a base. researchgate.net These advancements provide chemists with a greater toolkit for creating a diverse range of specifically functionalized derivatives.

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Specific Biological Targets

Building on the ability to control chemical transformations, scientists are now focused on the rational design of novel derivatives of (+)-5,6-O-Isopropylidene-L-ascorbic acid with improved biological activity and the ability to interact with specific biological targets. Simple derivatives have already demonstrated antioxidant, antitumor, and immunostimulant properties. acs.org

One area of significant interest is the development of prodrugs. For instance, 2-O-Acyl-3-O-(1-acyloxyalkyl) prodrugs have been synthesized and shown to have increased solubility in organic solvents compared to the parent compound. ornl.govnih.gov One such derivative exhibited approximately 30 times the antioxidant activity of Vitamin C in cell-based assays and demonstrated the ability to permeate silicone membranes more effectively. ornl.govnih.gov Other research has focused on creating new derivatives by reacting the compound with various molecules, such as 2-aminothiophenol (B119425) to form lactam derivatives with potential for metal complexation, and chloroacetic acid to create ligands for bivalent metal ions with observed biological activity against bacteria. researchgate.netuobaghdad.edu.iq The synthesis of derivatives bearing azapyrimidine and cyanuric acid moieties has also been explored. researchgate.net

Computational Chemistry Approaches for Predicting Reactivity and Structure-Activity Relationships

Computational chemistry is emerging as a powerful tool in the study of (+)-5,6-O-Isopropylidene-L-ascorbic acid. By using theoretical calculations, researchers can predict the molecule's reactivity and understand the relationship between its structure and its biological activity.

Density functional theory (B3LYP) calculations have been successfully employed to understand the electron density of the molecule, which in turn helped in devising a method for the direct and selective alkylation of the 2-OH group. acs.org These computational models can provide insights into the electronic properties of the molecule and its various ionic forms, aiding in the design of new reactions and derivatives. acs.org Molecular docking studies are also being used to screen newly synthesized derivatives for their potential biological activity, such as their ability to inhibit essential enzymes in pathogens. mdpi.com This in silico screening can help prioritize which compounds are most promising for further experimental investigation. mdpi.com

Applications in Material Science and Advanced Chemical Technologies

The unique chemical properties of (+)-5,6-O-Isopropylidene-L-ascorbic acid are also being explored for applications beyond the biological realm, in the fields of material science and advanced chemical technologies. For instance, it has been shown to act as an efficient reducing agent for quinones upon irradiation with UV light, converting them to hydroquinones. rsc.org This photoreduction capability could be harnessed in various chemical processes.

Furthermore, derivatives of this compound are being investigated for their potential in creating novel materials. The ability to form metal complexes opens up possibilities for developing new catalysts or materials with interesting electronic or optical properties. researchgate.net The synthesis of prodrugs with tailored solubility and permeability characteristics also has implications for drug delivery systems and topical applications. ornl.govnih.gov The versatility of this compound as a chiral building block in organic synthesis further expands its potential use in the creation of complex molecules and advanced materials.

Q & A

Q. How is (+)-5,6-O-Isopropylidene-L-ascorbic acid synthesized, and what are the critical reaction parameters?

The compound is synthesized by reacting L-ascorbic acid with acetone in acidic media (e.g., sulfuric acid) to form a protective acetal at the 5,6-hydroxyl groups. Key parameters include:

- Molar ratio : Excess acetone (3–5 equivalents) to ensure complete reaction.

- Temperature : Room temperature or mild heating (25–40°C) to avoid decomposition.

- Reaction time : 12–24 hours, monitored by TLC or HPLC for completion.

- Workup : Neutralization with a weak base (e.g., NaHCO₃) followed by solvent evaporation and recrystallization from ethanol/water .

Q. What spectroscopic methods are used to confirm the structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid?

- FTIR : Peaks at ~1755 cm⁻¹ (C=O lactone), 1664 cm⁻¹ (C=C), and 1141 cm⁻¹ (C-O acetal) confirm functional groups. The absence of free 5,6-OH stretching (~3500 cm⁻¹) validates acetal formation .

- NMR : H NMR shows characteristic singlet peaks for the isopropylidene methyl groups (δ 1.3–1.5 ppm) and resonances for the lactone ring protons (δ 4.5–5.5 ppm). C NMR confirms the acetal carbons at ~100–110 ppm .

Q. What are the optimal storage conditions to ensure stability?

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Some studies recommend short-term storage at 2–8°C for lab use .

- Moisture control : Use desiccants (e.g., silica gel) to avoid acetal hydrolysis.

- Purity : ≥95% purity minimizes degradation byproducts during long-term storage .

Advanced Research Questions

Q. How can the hydroxyl groups at C-2 and C-3 be selectively modified for derivatization?

- Protection strategies : Use benzyl or tosyl groups to block C-2/C-3 hydroxyls while retaining the 5,6-acetal. For example, dibenzylation under alkaline conditions yields 2,3-O-dibenzyl derivatives .

- Claisen rearrangement : Allyl ethers at C-2/C-3 undergo thermal rearrangement to C-allylated derivatives with high regio- and stereoselectivity (e.g., 2-C-allyl ascorbic acid) .

Q. What strategies address discrepancies in reported purity levels during synthesis?

Q. How does the compound’s stability vary under different pH conditions?

Q. What role does this derivative play in natural product synthesis?

- Chiral building block : The protected 5,6-hydroxyls enable regioselective modifications for synthesizing α-hydroxy esters or aldehydes used in natural product frameworks (e.g., astechrome derivatives) .

- Biomimetic oxidative degradation : Converts to α-hydroxy carboxylates for further functionalization in complex molecule assembly .

Q. How is it used in biochemical assays, such as HIF-1 activation studies?

- Prolyl hydroxylase inhibition : Competes with endogenous ascorbate to stabilize HIF-1α by inhibiting Fe²⁺-dependent hydroxylation. Typical protocols use 100–500 µM concentrations in cell culture media under hypoxic conditions .

- Control experiments : Co-treatment with ascorbate oxidase validates specificity by degrading extracellular ascorbate derivatives .

Methodological Notes

- Contradiction resolution : Storage recommendations vary (-20°C vs. 2–8°C); prioritize -20°C for long-term stability and validate conditions for specific applications .

- Data validation : Cross-reference FTIR/NMR data with literature spectra to confirm acetal integrity and rule out hydrolysis artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.